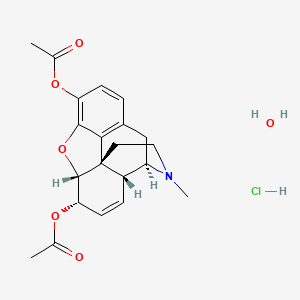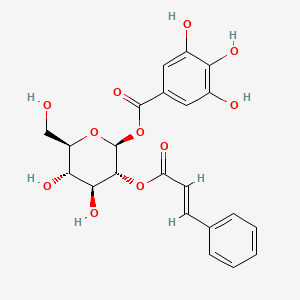
2-Cinnamoyl-1-galloylglucose
描述
2-Cinnamoyl-1-galloylglucose is a chemical compound known for its diverse biological activities and pharmacological properties. It is a white or light yellow solid that is soluble in water and organic solvents. The compound has a molecular formula of C22H22O11 and a molecular weight of 462.41 g/mol . It is commonly used as an antioxidant, anti-inflammatory, antibacterial, and preservative agent .
作用机制
Target of Action
The primary target of 2-Cinnamoyl-1-galloylglucose, also known as 1-O-Galloyl-2-O-cinnamoyl-glucose, are kinases . Kinases are a class of enzymes that play a pivotal role in regulating cell growth and division .
Mode of Action
This compound works by inhibiting kinases . By disrupting this fundamental cellular process, the compound has been shown to induce apoptosis , or programmed cell death, in cancer cells from various sources .
Biochemical Pathways
The compound’s ability to inhibit kinases disrupts the normal cell growth and division process, leading to the induction of apoptosis . This targeted approach to cancer treatment holds the promise of more effective and selective therapies, minimizing the collateral damage often associated with traditional methods .
Pharmacokinetics
It is known that the compound is a white or light yellow solid that is soluble in water and organic solvents . This suggests that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The result of this compound’s action is the induction of apoptosis in cancer cells . This can lead to the death of cancer cells from various sources, including urine, thyroid tumors, and human cancer cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 2-8℃ to maintain its stability . Furthermore, the compound’s solubility in water and organic solvents suggests that it may be affected by the polarity of its environment . .
生化分析
Biochemical Properties
2-Cinnamoyl-1-galloylglucose plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and thereby protecting cells from oxidative damage . Additionally, this compound has been shown to inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to modulate cell signaling pathways, including the NF-κB and MAPK pathways, which play crucial roles in inflammation and immune responses . The compound also influences gene expression by upregulating the expression of antioxidant genes and downregulating pro-inflammatory genes . Furthermore, this compound affects cellular metabolism by enhancing glucose uptake and utilization, thereby improving cellular energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound binds to the active sites of enzymes, inhibiting or activating their functions. For instance, it inhibits cyclooxygenase and lipoxygenase by binding to their active sites, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can activate antioxidant enzymes by binding to their regulatory sites, enhancing their activity and protecting cells from oxidative stress . The compound also modulates gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to this compound can lead to sustained activation of antioxidant pathways and continuous inhibition of inflammatory pathways . In vivo studies have demonstrated that the compound can maintain its biological activity over time, providing long-term benefits in animal models .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and reduced inflammation . At high doses, it may cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage do not result in additional benefits . It is crucial to determine the optimal dosage to maximize the therapeutic potential of this compound while minimizing its adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized by enzymes such as glucosidases and esterases, which hydrolyze the ester bonds, releasing cinnamic acid and gallic acid . These metabolites can further participate in metabolic reactions, contributing to the overall biological activity of this compound . The compound also affects metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound can be transported across cell membranes via glucose transporters, such as GLUT1 and GLUT4 . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can vary depending on the tissue type and the presence of specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can be localized to the mitochondria, where it enhances mitochondrial function and protects against oxidative damage . Additionally, this compound can be directed to the nucleus, where it modulates gene expression by interacting with transcription factors and chromatin .
准备方法
2-Cinnamoyl-1-galloylglucose is typically synthesized through chemical synthesis methods. The synthetic route involves the esterification of glucose with cinnamic acid and gallic acid under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反应分析
2-Cinnamoyl-1-galloylglucose undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols.
科学研究应用
2-Cinnamoyl-1-galloylglucose has a wide range of scientific research applications, including:
相似化合物的比较
2-Cinnamoyl-1-galloylglucose is unique due to its dual functional groups, cinnamoyl and galloyl, which contribute to its diverse biological activities. Similar compounds include:
Cinnamic acid: Known for its antioxidant and anti-inflammatory properties.
Gallic acid: Widely studied for its antioxidant, anti-inflammatory, and anticancer activities.
Cinnamoyl glucose: Shares similar antioxidant and antimicrobial properties but lacks the additional benefits provided by the galloyl group.
Galloyl glucose: Exhibits antioxidant and antimicrobial activities but does not possess the additional benefits of the cinnamoyl group.
This compound stands out due to the synergistic effects of its cinnamoyl and galloyl groups, making it a compound of interest in various fields of research and industry.
属性
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O11/c23-10-15-18(28)19(29)20(32-16(26)7-6-11-4-2-1-3-5-11)22(31-15)33-21(30)12-8-13(24)17(27)14(25)9-12/h1-9,15,18-20,22-25,27-29H,10H2/b7-6+/t15-,18-,19+,20-,22+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISMJUPMCGKNNX-PCGJYRBUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2C(C(C(OC2OC(=O)C3=CC(=C(C(=C3)O)O)O)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)C3=CC(=C(C(=C3)O)O)O)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101136867 | |
| Record name | β-D-Glucopyranose, 2-[(2E)-3-phenyl-2-propenoate] 1-(3,4,5-trihydroxybenzoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56994-83-3 | |
| Record name | β-D-Glucopyranose, 2-[(2E)-3-phenyl-2-propenoate] 1-(3,4,5-trihydroxybenzoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56994-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-D-Glucopyranose, 2-[(2E)-3-phenyl-2-propenoate] 1-(3,4,5-trihydroxybenzoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


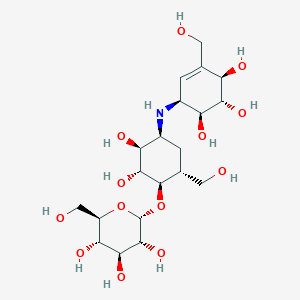
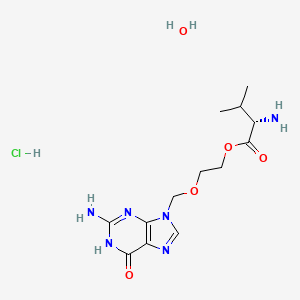


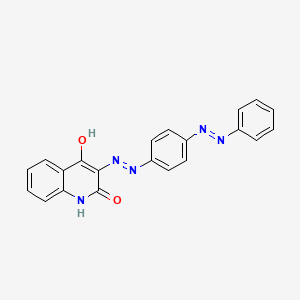
![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B6595851.png)
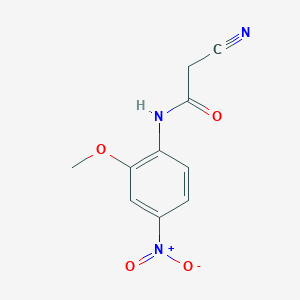
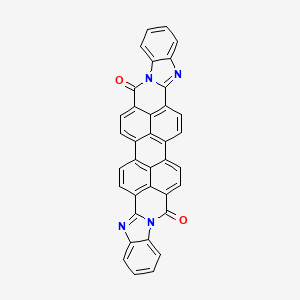

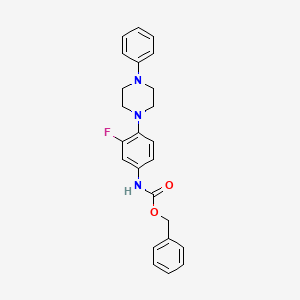
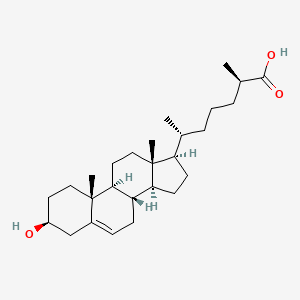
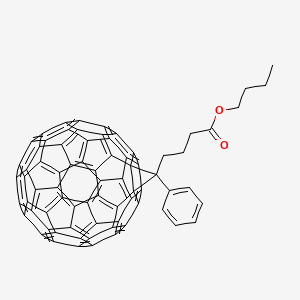
![4-(Dibenzo[b,d]furan-4-yl)aniline](/img/structure/B6595907.png)
